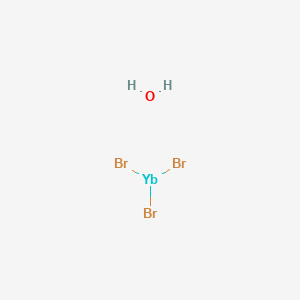

Ytterbium(III) bromide hydrate

Description

Significance of Rare Earth Bromides in Contemporary Chemical Research

Rare earth elements, a group of 17 metals including the lanthanides, scandium, and yttrium, possess unique chemical, magnetic, optical, and catalytic properties owing to their distinctive electronic structures. rsc.orgwikipedia.org Consequently, their compounds, including bromides, are integral to numerous areas of modern technology and research. rsc.org

In catalysis, rare earth compounds are highly valued. They are used to enhance the activity and stability of catalysts in processes like fluid catalytic cracking in the petrochemical industry. stanfordmaterials.comresearchgate.net The addition of rare earths can improve the thermal stability of catalysts and increase their efficiency. researchgate.net Specifically, rare earth oxides are added to three-way catalysts (TWC) used in vehicle exhaust systems to purify harmful gases by converting them into carbon dioxide, nitrogen, and water. stanfordmaterials.com The unique redox properties and high surface area of rare earth elements make them effective catalysts in advanced oxidation processes for wastewater treatment. mdpi.com

Furthermore, rare earth halides, including bromides, are crucial in materials science. They are investigated for their luminescent properties, which are applicable in developing new materials for bioassays and imaging. rsc.orgrsc.org The specific energy levels of lanthanide ions allow for light emission across different spectra, including the near-infrared (NIR) range, which is particularly useful for imaging through biological tissues. rsc.org Structural studies of hydrated rare earth bromides have revealed that different lanthanides form hydrates with varying numbers of water molecules, which influences their chemical and physical properties. publish.csiro.au

Academic Relevance and Scope of Ytterbium(III) Bromide Hydrate (B1144303) Investigations

Academic investigations into Ytterbium(III) bromide hydrate and related ytterbium compounds are primarily focused on their potential in catalysis and luminescence. Ytterbium compounds have been shown to be potent catalysts for various organic transformations. rsc.org Research has explored the reduction of Ytterbium(III) to Ytterbium(II), as the divalent state has different chemical properties that could be exploited in catalysis and for separating ytterbium from other lanthanides. tennessee.edu

A significant area of research is the luminescent properties of Ytterbium(III) complexes. nih.govresearchgate.net The Yb³⁺ ion is known for its emission in the near-infrared (NIR) region, typically around 980 nm. rsc.orgresearchgate.net This property is of great interest for creating luminescent probes for biological imaging, as NIR light has deeper penetration in tissues compared to visible light. rsc.org Studies have synthesized and characterized various ytterbium complexes to optimize their luminescence intensity and stability. nih.govrsc.org For instance, research on ytterbium complexes with organic ligands like m-methylbenzoic acid and β-diketonate derivatives has been conducted to enhance their light-emitting capabilities. nih.govresearchgate.net The findings from these investigations contribute to the development of new materials for applications ranging from medical diagnostics to optical devices. rsc.orgaip.org

Propriétés

Numéro CAS |

15163-03-8 |

|---|---|

Formule moléculaire |

Br3H2OYb |

Poids moléculaire |

430.77 g/mol |

Nom IUPAC |

ytterbium(3+);tribromide;hydrate |

InChI |

InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |

Clé InChI |

MXYLXTAFQDIBHN-UHFFFAOYSA-K |

SMILES |

O.Br[Yb](Br)Br |

SMILES canonique |

O.[Br-].[Br-].[Br-].[Yb+3] |

Origine du produit |

United States |

Spectroscopic Characterization and Electronic Structure of Ytterbium Iii Bromide Hydrate

Vibrational Spectroscopy (Raman and Infrared) of Ytterbium(III) Bromide Systems

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the structure and dynamics of hydrated metal ions. In the case of aqueous Ytterbium(III) systems, these methods provide detailed insights into the primary hydration shell surrounding the Yb³⁺ ion.

In aqueous solutions of lanthanide ions (Ln³⁺), including Ytterbium(III), Raman spectroscopy allows for the observation of the totally symmetric stretching mode of the hydrated ion complex, [Ln(H₂O)ₙ]³⁺. researchgate.net This vibration, often referred to as the "Ln-O breathing mode," corresponds to the simultaneous, in-phase stretching of all the bonds between the central lanthanide ion and the oxygen atoms of the coordinated water molecules. researchgate.net

Studies across the lanthanide series have shown a distinct trend in the frequency of this ν₁ breathing mode. As the atomic number increases from lanthanum to lutetium, the frequency of this mode generally increases. researchgate.net This trend is a direct consequence of the lanthanide contraction—the steady decrease in ionic radii across the series. For the heavier lanthanide ions like Ytterbium(III), the smaller ionic radius leads to shorter, stronger Ln-O bonds, which vibrate at a higher frequency. The coordination number of Yb³⁺ in water is typically determined to be 8. chemrxiv.org This S-shaped relationship between the vibrational frequency and the atomic number provides a clear spectroscopic signature of the changing coordination environment and bond strength across the lanthanide series. researchgate.net

Table 1: Vibrational Frequencies of the [Ln(OH₂)ₙ]³⁺ Symmetric Stretching Mode Note: This table presents generalized trends and representative values for comparison.

| Lanthanide Ion | Coordination Number (n) | Typical ν₁ Frequency (cm⁻¹) |

|---|---|---|

| La³⁺ (Light) | 9 | ~390 |

| Gd³⁺ (Mid) | 8-9 | ~425 |

The assignment of specific vibrational modes in the complex spectra of hydrated ions can be challenging. Isotopic substitution is a crucial technique used to confirm these assignments. libretexts.org By replacing water (H₂O) with deuterium (B1214612) oxide (D₂O) in the solvent, the mass of the ligand molecules is increased significantly without altering the electronic structure of the complex. chemrxiv.orglibretexts.org

When a hydrogen atom is replaced by its heavier isotope, deuterium, the reduced mass of the vibrating system increases. libretexts.org This leads to a predictable downshift (a decrease in wavenumber) for vibrational modes that involve the motion of these hydrogen atoms. For example, O-H stretching and bending modes are significantly affected. Conversely, modes that are dominated by the motion of the heavier atoms, such as the Yb-O breathing mode, exhibit a much smaller shift. This disparity in the magnitude of the isotopic shift allows for the unambiguous assignment of vibrations originating from the water ligands versus those of the central metal-oxygen core. This technique is widely employed in spectroscopic studies of lanthanide solvates to clarify spectral features. chemrxiv.org

The powerful electrostatic field of the trivalent Ytterbium ion significantly influences the water molecules in its immediate vicinity, creating a structured hydration shell. Vibrational spectroscopy can reveal the dynamics of these water molecules and the perturbations they experience compared to bulk water. nih.govamolf.nl The strong ion-dipole interactions slow down the reorientational motions of the water molecules within the first hydration shell. amolf.nl

This slowing of water dynamics can be observed spectroscopically. For instance, femtosecond mid-infrared spectroscopy can probe the reorientation of water molecules along different molecular axes. amolf.nl Studies on various ions have shown that cations like Yb³⁺ strongly slow the reorientation of the water dipoles, which are aligned radially pointing away from the positive charge. amolf.nl This perturbation is generally confined to the first hydration shell. The resulting changes in the vibrational spectra, such as band shifts and broadening, provide a window into the structure and dynamics of the ion's local environment. nih.gov

X-ray Absorption Spectroscopy (EXAFS and LAXS) for Local Structural Probes

X-ray absorption spectroscopy provides direct information about the local geometric structure around a specific absorbing atom. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) are particularly well-suited for determining precise bond lengths and coordination numbers for metal ions in solution and in hydrated solids. ias.ac.inresearchgate.net

EXAFS and LAXS have been employed to determine the structure of the primary hydration sphere around the Yb³⁺ ion. These techniques have established that the heavier lanthanides, including ytterbium, are coordinated by eight water molecules in aqueous solution. chemrxiv.org EXAFS studies on Ytterbium(III) sulfate (B86663) solutions, for example, show a first-shell Yb-O peak corresponding to an average bond distance of approximately 2.33 Å. researchgate.net Similar studies on the analogous Yttrium(III) ion, which is often used as a proxy for heavy lanthanides, found a Y-O bond distance of 2.368(5) Å from EXAFS and 2.365(5) Å from LAXS. researchgate.net These methods provide highly accurate, element-specific measurements of the primary coordination environment. ias.ac.inresearchgate.net

Table 2: Ytterbium-Oxygen Coordination Parameters from X-ray Absorption Studies

| System | Technique | Coordination Number (CN) | Yb-O Bond Distance (R/Å) |

|---|---|---|---|

| Yb₂(SO₄)₃ (aq) at 300°C | EXAFS | 7.2 | 2.33(8) |

| Y³⁺ (aq) proxy for heavy Ln³⁺ | EXAFS | 8 | 2.368(5) |

Beyond the well-defined first hydration shell of directly coordinated water molecules, X-ray scattering techniques can also provide information about more weakly ordered, subsequent hydration spheres. researchgate.net While the Yb³⁺ ion strongly organizes the first shell, its influence extends further into the bulk solvent.

LAXS studies on aqueous solutions of Yttrium(III), a heavy lanthanide analogue, have revealed the presence of a second hydration sphere. researchgate.net This second shell consists of approximately 16 oxygen atoms at a mean distance of 4.40(4) Å from the central ion. researchgate.net This demonstrates that the ordering effect of the trivalent cation extends beyond the immediate, tightly bound water ligands, influencing the structure of the solvent at a greater distance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Exchange and Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. However, for complexes of the Ytterbium(III) ion, which is paramagnetic due to its 4f¹³ electronic configuration, the spectra are significantly different from those of diamagnetic compounds. The unpaired electron on the Yb(III) center causes large shifts in the NMR signals of nearby nuclei, known as paramagnetic shifts, and often leads to significant line broadening. These effects, while complicating spectral assignment, provide valuable information about the coordination environment and dynamic processes such as ligand exchange. rsc.orgrsc.orgnih.gov

In an aqueous solution of Ytterbium(III) bromide hydrate (B1144303), the Yb(III) ion is coordinated by a mixture of water molecules and bromide ions in its first coordination sphere. The exact number and arrangement of these ligands, known as the coordination number and geometry, are fluxional and depend on factors like concentration and temperature. chemrxiv.org ¹H NMR spectroscopy can be used to study the exchange of coordinated water molecules with the bulk solvent. Due to the paramagnetic influence of Yb(III), the protons of the coordinated water molecules have a vastly different chemical shift compared to bulk water protons.

At high temperatures, if the exchange rate between the coordinated and bulk water is fast on the NMR timescale, a single, averaged resonance is observed. As the temperature is lowered, the exchange rate decreases, leading to the decoalescence of the signal into two distinct peaks: one for bulk water and one for the coordinated water. The analysis of the line shapes and chemical shifts as a function of temperature allows for the determination of the kinetics of this exchange process, including the rate constant (kex) and the activation parameters (ΔH‡ and ΔS‡). Similar principles apply to the exchange of bromide ions, which could be monitored using bromine NMR isotopes, although this is less common.

The magnitude of the paramagnetic shift, particularly the pseudocontact shift component, is highly sensitive to the geometry of the complex. nih.gov By analyzing the shifts of various nuclei in the ligands, information about the magnetic susceptibility anisotropy tensor of the Yb(III) complex can be obtained, which in turn provides insights into the solution structure of the coordination sphere. nih.gov For Ytterbium(III) bromide hydrate, this analysis can help elucidate the average number of coordinated water and bromide ligands. Studies on various Yb(III) aqua ions suggest that the coordination number in aqueous solution is typically eight, often adopting a square antiprismatic geometry. chemrxiv.orgnih.gov

| Parameter | Typical Value/Observation for Yb(III) Aqua-complexes | Significance |

| Ligand Exchange Rate (kex for H₂O at 298 K) | ~1 x 10⁷ s⁻¹ | Indicates rapid exchange between coordinated and bulk water molecules. |

| ¹H Shift of Coordinated H₂O | Large paramagnetic shift (tens of ppm) | Confirms coordination to the paramagnetic Yb(III) center. |

| Predominant Coordination Number (CN) | 8 | Suggests a stable primary solvation shell. |

| Common Coordination Geometry | Square Antiprism (SAP) or Twisted Square Antiprism (TSAP) | Influences the electronic splitting and magnetic anisotropy of the complex. |

Electronic Absorption and Emission Spectroscopy of Ytterbium(III) Centers

Electronic spectroscopy provides direct insight into the electronic structure of the Ytterbium(III) ion. The Yb(III) ion has a [Xe]4f¹³ electron configuration, which gives rise to a relatively simple energy level diagram compared to other lanthanides. The ground state is the ²F₇/₂ level, and there is only one excited state within the 4f shell, the ²F₅/₂ level. Transitions between these two levels occur in the near-infrared (NIR) region of the electromagnetic spectrum. chemrxiv.orgnih.gov

The primary electronic transition for the Yb(III) ion is the ²F₇/₂ → ²F₅/₂ absorption, which is centered around 975-980 nm. researchgate.netnih.gov In the gaseous free ion, this transition would be a single line. However, in this compound, the Yb(III) ion is subjected to a local electric field, known as the crystal field or ligand field, generated by the surrounding water and bromide ligands. This field lifts the degeneracy of the J-manifolds, splitting the ground ²F₇/₂ state into four sublevels (Kramers doublets) and the excited ²F₅/₂ state into three sublevels. nih.govresearchgate.net

Consequently, the absorption spectrum consists of several overlapping peaks corresponding to transitions from the lowest thermally populated ground state sublevel(s) to the three sublevels of the excited state. researchgate.net Conversely, the emission spectrum, resulting from the ²F₅/₂ → ²F₇/₂ transition, also shows multiple sharp peaks corresponding to transitions from the lowest-lying excited sublevel to the four ground state sublevels. chemrxiv.orgnih.gov

At room temperature, these individual transitions are often broadened due to thermal effects and slight variations in the coordination environment, resulting in a broad absorption and emission band. chemrxiv.org At cryogenic temperatures (e.g., 77 K), the thermal broadening is reduced, and the individual Stark sublevel transitions become well-resolved, allowing for a precise determination of the energy level splitting. chemrxiv.orgnih.gov The exact energies of these Stark levels are highly sensitive to the coordination geometry and the nature of the coordinating ligands (H₂O vs. Br⁻), making spectroscopy a valuable tool for probing the local structure. nih.gov

| Transition | Manifold | Typical Energy Range (cm⁻¹) | Wavelength (nm) | Notes |

| Absorption | ²F₇/₂ → ²F₅/₂ | 10,200 - 10,600 | ~940 - 980 | Composed of multiple transitions between Stark sublevels. |

| Emission | ²F₅/₂ → ²F₇/₂ | 9,600 - 10,300 | ~970 - 1040 | Shows fine structure corresponding to the four ground state Stark sublevels. |

In addition to the relatively weak, sharp f-f transitions, the electronic spectra of Ytterbium(III) complexes can exhibit intense, broad absorption bands known as charge-transfer (CT) bands. wikipedia.org These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT). wikipedia.org

For this compound, LMCT transitions are the dominant charge transfer process. This involves the promotion of an electron from an orbital on either a bromide or a water ligand to the partially filled 4f orbitals of the Yb(III) center. This process effectively reduces the metal center (Yb³⁺ → Yb²⁺) for the duration of the excited state. wikipedia.org LMCT bands are typically found in the ultraviolet (UV) region and are much more intense (molar absorptivity, ε > 1000 L mol⁻¹ cm⁻¹) than the parity-forbidden f-f transitions (ε ≈ 1-10 L mol⁻¹ cm⁻¹). wikipedia.org

The energy of an LMCT band depends on how easily the ligand can be oxidized and how easily the metal can be reduced. Bromide is more easily oxidized than water, so the Br⁻ → Yb³⁺ LMCT transition is expected to occur at a lower energy (longer wavelength) than the H₂O → Yb³⁺ LMCT transition. The presence of these low-lying CT states can be significant, as they can provide a pathway for the non-radiative de-excitation of the f-f excited states, potentially quenching the characteristic NIR luminescence of the Yb(III) ion.

Conversely, MLCT transitions are not expected to be significant for Yb(III) complexes. This process would involve the oxidation of Yb(III) to Yb(IV), which is a highly energetically unfavorable process. In some specialized mixed-valence systems containing both Yb(II) and Yb(III), intervalence charge transfer (IVCT) bands can be observed, but these are distinct from the LMCT processes in a simple hydrate complex. nih.govacs.orgacs.orgresearchgate.net

| Process | Description | Expected Spectral Region | Characteristics |

| LMCT (Br⁻ → Yb³⁺) | Electron transfer from bromide p-orbitals to Yb³⁺ 4f orbitals. | UV Region | Intense, broad absorption band at lower energy than H₂O LMCT. |

| LMCT (H₂O → Yb³⁺) | Electron transfer from oxygen lone pair orbitals to Yb³⁺ 4f orbitals. | Deeper UV Region | Intense, broad absorption band at higher energy. |

| MLCT (Yb³⁺ → Ligand) | Not observed | - | Energetically unfavorable due to the high oxidation potential of Yb(III). |

Solution Chemistry and Hydration Phenomena of Ytterbium Iii Bromide

Hydration Structure of Ytterbium(III) Ions in Aqueous and Mixed Media

In aqueous environments, the trivalent ytterbium ion (Yb³⁺), with its high charge-to-radius ratio, is strongly hydrated. semanticscholar.org This strong interaction with water molecules dictates the local structure and has been a subject of extensive study using various spectroscopic and diffraction techniques. semanticscholar.org

Determination of Primary Hydration Numbers Across Concentration Ranges

Experimental evidence from techniques such as X-ray diffraction (XRD), neutron diffraction (ND), and extended X-ray absorption fine structure (EXAFS) has established that the heavy rare earth ions, including ytterbium(III), typically possess eight water molecules in their primary coordination sphere. semanticscholar.org These water molecules are arranged in a square antiprismatic geometry. semanticscholar.org

Raman spectroscopy studies on ytterbium perchlorate (B79767) solutions, which serve as a good model for the hydrated ion due to the weak coordinating ability of the perchlorate anion, have provided further insights. In dilute solutions (approximately 0.3 mol·L⁻¹), the dominant species is the fully hydrated octaaqua ion, [Yb(H₂O)₈]³⁺. semanticscholar.orgnih.gov However, as the concentration of the ytterbium salt increases, the formation of ion pairs becomes more prevalent. semanticscholar.orgnih.gov For instance, in Yb(ClO₄)₃ solutions with concentrations greater than 2 mol·L⁻¹, the presence of ion pairs significantly alters the solution structure. semanticscholar.orgnih.gov

The primary hydration number of Yb³⁺ has been shown to be eight across a range of conditions. chemrxiv.org Computational studies using Density Functional Theory (DFT) have also supported the stability of the eight-coordinate [Yb(H₂O)₈]³⁺ complex with a square antiprismatic geometry. chemrxiv.org

Table 1: Hydration Characteristics of Ytterbium(III) Ion

| Property | Value/Description | Source(s) |

|---|---|---|

| Primary Hydration Number | 8 | semanticscholar.orgchemrxiv.org |

| Coordination Geometry | Square Antiprismatic | semanticscholar.orgchemrxiv.org |

| Dominant Species in Dilute Solution | [Yb(H₂O)₈]³⁺ | semanticscholar.orgnih.gov |

Influence of Anions and Solvent Composition on Hydration Shell

The nature of the anion and the composition of the solvent can significantly influence the hydration shell of the Yb³⁺ ion. While weakly coordinating anions like perchlorate (ClO₄⁻) and triflate (CF₃SO₃⁻) tend to preserve the octaaqua complex, more strongly coordinating anions like chloride (Cl⁻) can penetrate the primary hydration sphere. semanticscholar.orgmdpi.comrsc.org

Studies on YbCl₃ solutions have revealed the formation of inner-sphere chloro-complexes, particularly at higher chloride concentrations. semanticscholar.orgresearchgate.net This is in contrast to YbBr₃ solutions, where no evidence of contact ion pair formation was observed within the measured concentration range, suggesting that the bromide ion is a weaker ligand for Yb³⁺ than the chloride ion. researchgate.net The formation of these chloro-complexes involves the displacement of one or more water molecules from the primary hydration shell of the ytterbium ion. semanticscholar.orgnih.gov

The composition of the solvent also plays a crucial role. Studies in mixed solvent systems and with varying water content can alter the coordination environment of the Yb³⁺ ion. For instance, the presence of a co-solvent can influence the competition for coordination sites around the metal ion.

Ion Pairing and Complex Formation Equilibria in Solution

In solutions of ytterbium(III) bromide, as with other ytterbium salts, there is a dynamic equilibrium between fully solvated ions, solvent-separated (outer-sphere) ion pairs, and contact (inner-sphere) ion pairs. semanticscholar.orgnih.gov

Characterization of Outer-Sphere and Contact Ion Pairs

Raman spectroscopic studies on ytterbium perchlorate solutions have shown that with increasing salt concentration, there is a progression from fully hydrated ions to the formation of outer-sphere and then contact ion pairs. semanticscholar.orgnih.gov Outer-sphere ion pairs involve the electrostatic attraction between the hydrated Yb³⁺ cation and the anion, with the primary hydration shell of the cation remaining intact. In contrast, contact ion pairs involve the direct interaction of the anion with the Yb³⁺ ion, displacing one or more water molecules from the inner coordination sphere. semanticscholar.orgnih.gov

While terahertz (THz) and Raman spectroscopy indicate no significant formation of contact ion pairs in YbBr₃ solutions, the situation is different for YbCl₃ solutions where weak contact ion pairs are formed. researchgate.net

Studies on Weak Chloro-Complex Formation in Halide Solutions

In aqueous ytterbium chloride solutions, the formation of weak 1:1 chloro-complexes, specifically [Yb(OH₂)₇Cl]²⁺, has been detected over a concentration range of 0.422 to 3.224 mol·L⁻¹. semanticscholar.orgnih.gov This complex formation is relatively weak and diminishes rapidly with dilution, disappearing at concentrations below 0.4 mol·L⁻¹. semanticscholar.orgnih.govnih.gov The formation of this inner-sphere complex is confirmed by the appearance of new bands in the Raman spectra, indicating the substitution of a water molecule by a chloride ion in the primary hydration shell of Yb³⁺. nih.gov

The stability of these chloro-complexes is influenced by factors such as temperature and the presence of other ions. For instance, in solutions with a high concentration of LiCl, inner-sphere chloro-complexation is enhanced, leading to a loss of water from the Yb³⁺ coordination sphere. semanticscholar.orgresearchgate.net

Table 2: Complex Formation in Ytterbium(III) Halide Solutions

| Halide Solution | Complex Formation | Species Detected | Concentration Dependence | Source(s) |

|---|---|---|---|---|

| YbCl₃(aq) | Weak inner-sphere complexation | [Yb(OH₂)₇Cl]²⁺ | Detected at > 0.4 mol·L⁻¹ | semanticscholar.orgnih.govnih.gov |

| YbBr₃(aq) | No significant contact ion pair formation | Fully hydrated ions | - | researchgate.net |

Thermodynamic and Kinetic Aspects of Ytterbium(III) Hydration and Solvation

The hydration of the Yb³⁺ ion is a thermodynamically favorable process, characterized by a large negative standard molar enthalpy of hydration. rsc.org This reflects the strong electrostatic interaction between the highly charged cation and the polar water molecules.

The kinetics of water exchange around the hydrated Yb³⁺ ion are very fast. mdpi.com The residence time of water molecules in the primary hydration sphere is on the order of nanoseconds, indicating that the hydrated ion is labile. mdpi.com This rapid exchange is a characteristic feature of most lanthanide ions in aqueous solution. mdpi.com

Thermodynamic and kinetic studies of the extraction of Yb³⁺ from aqueous solutions into organic phases provide further insights into its solvation properties. For example, the extraction kinetics of Yb³⁺ can be very fast, with thermodynamic equilibrium being reached in less than 1.7 minutes in certain systems, suggesting that the process is transport-driven. academie-sciences.fr The thermodynamic parameters for such extraction processes, including enthalpy, Gibbs free energy, and entropy changes, have been determined and provide valuable information about the spontaneity and nature of the solvation changes during extraction. researchgate.net

Reactivity and Catalytic Applications of Ytterbium Iii Bromide Hydrate

Ytterbium(III) Bromide as a Lewis Acid Catalyst in Organic Transformations

Ytterbium(III) compounds, including the bromide and more commonly studied triflate salts, are recognized as effective Lewis acid catalysts. researchgate.netkuleuven.be This catalytic activity is attributed to the ytterbium ion's ability to accept electron pairs, thereby activating reactants. researchgate.net The Lewis acidity of lanthanide ions, including ytterbium, generally increases with decreasing ionic radius. kuleuven.be This trend suggests that ytterbium, being one of the smaller lanthanides, possesses a relatively strong Lewis acidic character. researchgate.net

These catalysts are particularly valued for their compatibility with aqueous media, a significant advantage in the pursuit of "green chemistry." rsc.org Unlike many traditional Lewis acids that are sensitive to moisture, lanthanide-based catalysts like ytterbium(III) bromide can often be used in the presence of water. rsc.orgresearchgate.net This property simplifies reaction procedures and reduces the need for anhydrous solvents.

Ytterbium-based catalysts have been successfully employed in a variety of organic reactions, including:

Aldol (B89426) reactions: A study on a model aldol reaction showed that ytterbium triflate [Yb(OTf)₃] gave a high yield of 91%. cdnsciencepub.com

Friedel-Crafts reactions: In Friedel-Crafts aromatic sulfonylation, lanthanide triflates have demonstrated considerable catalytic potential. researchgate.net

Imino ene reactions: Ytterbium triflate has been shown to be an effective catalyst for the imino ene reaction, with the addition of chlorotrimethylsilane (B32843) (TMSCl) dramatically increasing the reaction yield and reducing the reaction time. organic-chemistry.org

Cycloaddition reactions: Ytterbium triflate has been used to catalyze [3+2] cycloaddition reactions to synthesize tetrahydrofuran (B95107) derivatives. thieme-connect.com

Etherification and Esterification: Ytterbium triflate has been used to catalyze the formation of tert-butyl ethers and esters. nih.gov

Catalytic Activity in Heterocycle Synthesis

Ytterbium(III) catalysts have proven to be particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. thieme-connect.com For instance, ytterbium triflate has been utilized in the synthesis of various heterocycles, including aziridines, oxazoles, and fused amino γ-lactones. thieme-connect.com

In one application, Ytterbium chloride (YbCl₃) was found to be a highly efficient catalyst for the tandem addition-cyclization reaction of o-aminocinnamate and isothiocyanates to produce 2-amino-4H-3,1-benzothiazines. core.ac.uk The study highlighted that the catalytic activity of various lanthanide chlorides in this reaction followed the reverse order of their ionic radii, with the smaller ytterbium ion exhibiting the highest activity. core.ac.uk

Another example is the three-component reaction of aromatic aldehydes, quinolin-6-amine, and other components catalyzed by ytterbium triflate to form complex heterocyclic frameworks. thieme-connect.com Furthermore, ytterbium triflate hydrate (B1144303) has been used to catalyze the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) in high yields. researchgate.net

Table 1: Examples of Heterocycle Synthesis Catalyzed by Ytterbium(III) Compounds

| Reaction Type | Catalyst | Reactants | Product | Yield | Reference |

| Tandem Addition-Cyclization | YbCl₃ | o-aminocinnamate, isothiocyanates | 2-amino-4H-3,1-benzothiazines | 99% | core.ac.uk |

| [3+2] Cycloaddition | Yb(OTf)₃ | Isatins, tetrahydroisoquinolines, 5-alkenyl rhodanines | Bispiro-fused heterocycles | 50-96% | researchgate.net |

| [3+2] Cycloaddition | Yb(OTf)₃ hydrate | Nitriles, sodium azide | 5-substituted 1H-tetrazoles | 69-98% | researchgate.net |

| Three-Component Reaction | Yb(OTf)₃ | p-anisidine, ethyl glyoxylate, ethynyl(phenyl)selane | 4-organoselenium-quinolines | Moderate to good | rsc.org |

Comparison of Catalytic Efficacy with Other Lanthanide Lewis Acids

The catalytic performance of ytterbium(III) compounds is often compared to that of other lanthanide Lewis acids. The general trend observed is that the catalytic efficiency of lanthanide triflates increases across the series, with the later, smaller lanthanides like ytterbium often exhibiting the highest activity. researchgate.net This is directly correlated with the increase in Lewis acidity due to the decreasing ionic radius of the lanthanide cation. researchgate.netkuleuven.be

For example, in aromatic sulfonylation reactions, Yb(OTf)₃ was found to be the most efficient catalyst among a series of 14 lanthanide triflates. researchgate.net Similarly, in the synthesis of 2-amino-4H-3,1-benzothiazines, the catalytic activity of lanthanide chlorides showed a clear trend where YbCl₃ was superior to LaCl₃, SmCl₃, GdCl₃, and ErCl₃. core.ac.uk

However, this trend is not universal, and the optimal lanthanide catalyst can vary depending on the specific reaction. cdnsciencepub.com Factors such as the nature of the substrate and the reaction conditions can influence the catalytic outcome. nih.gov For instance, in some reactions, an intermediate lanthanide like europium might show the highest yield. cdnsciencepub.com

Table 2: Comparison of Lanthanide Chloride Catalysts in the Synthesis of 2-amino-4H-3,1-benzothiazine

| Catalyst (2.5 mol%) | Ionic Radius (Å) | Yield (%) |

| LaCl₃ | 1.03 | 10 |

| SmCl₃ | 0.958 | 24 |

| GdCl₃ | 0.938 | 32 |

| ErCl₃ | 0.890 | 95 |

| YbCl₃ | 0.868 | 99 |

| Data sourced from a study on the tandem addition-cyclization reaction. core.ac.uk |

Mechanistic Investigations of Ytterbium(III)-Catalyzed Reactions

The mechanism of ytterbium(III)-catalyzed reactions generally involves the coordination of the ytterbium ion to a substrate, which enhances its electrophilicity and facilitates subsequent transformations. organic-chemistry.orgnih.gov For instance, in the Yb(OTf)₃-catalyzed tert-butylation of alcohols, the reaction is believed to initiate with the formation of a chelate complex between the catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This complex then activates the alcohol for nucleophilic attack. nih.gov

In multicomponent reactions, such as the synthesis of 4-organoselenium-quinolines, the mechanism is proposed to proceed through a series of steps initiated by the Lewis acid catalyst. rsc.org High-resolution mass spectrometry studies have been employed to propose plausible reaction pathways. rsc.org

Mechanistic studies of C-C bond-forming reactions have also provided insights. For example, in the context of palladium-catalyzed trifluoromethylation, the addition of Lewis acids like Yb(OTf)₃ was found to accelerate the reaction, suggesting their involvement in key steps of the catalytic cycle. d-nb.info

Influence of Hydration State on Catalytic Performance

Ytterbium(III) bromide is commercially available as a hydrate, meaning it incorporates water molecules into its crystal structure. samaterials.comamericanelements.com The presence of coordinated water molecules can influence the catalytic activity. umich.edu In aqueous solutions, soluble ytterbium compounds form complexes with nine water molecules. wikipedia.org

While lanthanide catalysts are known for their water tolerance, the degree of hydration can affect their Lewis acidity and, consequently, their catalytic performance. rsc.orgumich.edu The water molecules in the coordination sphere can exchange with substrate molecules, allowing the catalytic cycle to proceed. researchgate.net However, excessive water can lead to hydrolysis of the catalyst, potentially reducing its activity.

The hydration state of lanthanide ions in solution is a complex equilibrium. scispace.comresearchgate.net Studies have shown that the number of water molecules in the first coordination sphere can vary, and this can impact the catalytic process. researchgate.net While specific studies focusing solely on the effect of the hydration state of ytterbium(III) bromide on its catalytic performance are not extensively detailed in the provided search results, the general principles of water-tolerant Lewis acid catalysis suggest that an optimal level of hydration may be beneficial for certain reactions, while anhydrous conditions might be preferred for others. umich.edu The use of hydrated salts is often more practical and cost-effective than using anhydrous forms, which require special handling. tennessee.edu

Advanced Material Science Applications of Ytterbium Iii Bromide Hydrate As a Precursor

Precursor for Quantum-Cutting Materials and Photonic Devices

Ytterbium(III) bromide is instrumental in the fabrication of quantum-cutting materials. Quantum cutting is a photoluminescent process where one high-energy photon is converted into two or more lower-energy photons. In Yb³⁺-doped materials, this phenomenon can lead to photoluminescence quantum yields (PLQYs) that approach or even exceed 100%. For instance, Yb³⁺-doped lead-halide perovskites have demonstrated PLQYs approaching 200%, making them highly promising for enhancing the efficiency of solar energy conversion devices. colostate.edunanoge.orgresearchgate.net The process involves the absorption of a high-energy photon (e.g., a blue or UV photon) by the host material, creating an exciton (B1674681) which then transfers its energy to two neighboring Yb³⁺ ions, resulting in the emission of two NIR photons. nanoge.orgaps.org

Single-Source Vapor Deposition of Ytterbium(III)-Doped Perovskite Thin Films

A significant application of ytterbium precursors, including Ytterbium(III) bromide, is in the deposition of high-quality, uniform thin films of complex metal-halide perovskites. researchgate.net Physical vapor deposition (PVD) methods, particularly single-source vapor deposition (SSVD), offer a scalable alternative to solution-based techniques for creating these films over large areas. aps.orgresearchgate.net

In the SSVD method, precursor powders, which can include CsBr, AgBr, SbBr₃, and YbBr₃, are prepared and then evaporated to deposit conformal thin films. researchgate.net This approach has been successfully used to create quantum-cutting Yb³⁺:CsPb(Cl₁₋ₓBrₓ)₃ films. The technique allows for high deposition rates and is a promising route for the high-throughput manufacturing of perovskite-based photonic and optoelectronic coatings. researchgate.net

| Deposition Technique | Precursors Mentioned | Resulting Material | Key Advantage |

| Single-Source Vapor Deposition (SSVD) | Mechanochemically prepared single-source powders | Yb³⁺:CsPb(Cl₁₋ₓBrₓ)₃ | Scalable, large-area deposition of high-quality conformal films. researchgate.net |

| Multisource Physical Vapor Deposition (PVD) | CsBr, AgBr, SbBr₃, YbBr₃ | Yb-doped perovskite films | Alternative to solution-based methods for synthesizing halide perovskite thin films. aps.orgresearchgate.net |

Engineering Photoluminescence Quantum Yields in Optoelectronic Materials

Ytterbium(III) doping is a key strategy for engineering materials with exceptionally high photoluminescence quantum yields (PLQY), particularly for applications in optoelectronics. The goal is to maximize the efficiency of converting absorbed light into emitted light. In Yb³⁺-doped perovskites, such as Yb³⁺:CsPb(Cl₁₋ₓBrₓ)₃, PLQYs have been reported to reach as high as 193%. aps.org This remarkable efficiency is attributed to a quantum cutting mechanism where one absorbed visible photon generates two emitted NIR photons. researchgate.net

The ability to achieve such high PLQYs is critical for developing more efficient solar cells. By coating a silicon solar cell with a quantum-cutting layer, high-energy photons that are normally converted inefficiently can be transformed into lower-energy NIR photons, which silicon converts to electricity much more effectively. nanoge.orgaps.org Research has also focused on lead-free alternatives, such as Yb-doped Cs₂AgBiBr₆, which have demonstrated stable and reproducible PLQYs as high as 82.5%, indicating efficient energy transfer from the perovskite host to the Yb³⁺ ions. rsc.org

| Material System | Reported Photoluminescence Quantum Yield (PLQY) | Mechanism | Potential Application |

| Yb³⁺:CsPb(Cl₁₋ₓBrₓ)₃ Thin Films | Over 190% researchgate.net | Quantum Cutting researchgate.net | Enhancing silicon solar cell efficiency. nanoge.orgaps.org |

| Yb³⁺-doped CsPbCl₃ | Approaches 200% aps.org | Quantum Cutting aps.org | X-ray scintillators, Near-infrared LEDs. acs.orgnih.gov |

| Yb-doped Cs₂AgBiBr₆ Thin Films | Up to 82.5% rsc.org | Host-to-dopant energy transfer rsc.org | Lead-free down-conversion materials. rsc.org |

Integration into Advanced Optical Glasses and Fibers for Laser Applications

Ytterbium(III) ions are widely used as a dopant in various gain media for solid-state lasers due to their high efficiency and robust performance. photonics.com Ytterbium-doped materials, including specialty optical glasses and fibers, are integral to lasers that operate in the 1030 nm to 1100 nm range. photonics.com The simple energy level structure of Yb³⁺ minimizes energy loss as heat, leading to a low thermal load and high quantum efficiency. photonics.com

Bromide photo-thermo-refractive (PTR) glasses doped with ytterbium are being explored for photonic applications. Research shows that the concentration of Yb³⁺ in these glasses significantly affects their absorption properties after UV irradiation and heat treatment. researchgate.net Such materials are promising for creating components like volume Bragg gratings and waveguide structures. researchgate.net The development of Yb-doped chloride PTR glass has also demonstrated good spectroscopic and luminescent properties for laser and optical gain applications. researchgate.net

Nanocrystal Synthesis and Functionalization for Luminescent Systems

Ytterbium(III) bromide hydrate (B1144303) is a valuable precursor in the synthesis of doped nanocrystals, which are of great interest for their unique luminescent properties. Doping perovskite nanocrystals with Yb³⁺ ions is a common strategy to achieve NIR emission, typically centered around 980 nm. nih.govmdpi.com The synthesis parameters, such as temperature, ligand ratios, and the type of ytterbium precursor, can be varied to control the nanocrystal's size, morphology, and ultimately its optical properties, including the PLQY in both the visible and NIR ranges. nih.govmdpi.com

Down-conversion and Up-conversion Luminescence in Doped Nanocrystals

Nanocrystals co-doped with Yb³⁺ and other lanthanide ions (like Er³⁺, Ho³⁺, or Tm³⁺) can exhibit both down-conversion and up-conversion luminescence. nih.govpeerj.com

Down-conversion (or Downshifting): This process involves the conversion of a high-energy photon (e.g., UV or visible) into a lower-energy photon (e.g., NIR). In Yb³⁺-doped systems, the host material or a co-dopant absorbs the high-energy light and transfers the energy to the Yb³⁺ ion, which then emits in the NIR. nih.govinoe.ro

Up-conversion: This process converts low-energy light (usually NIR) into higher-energy visible light. nih.govacs.org In a typical up-conversion system, Yb³⁺ ions act as sensitizers, absorbing NIR photons (e.g., from a 980 nm laser) and sequentially transferring the energy to an activator ion (like Er³⁺ or Ho³⁺), which then emits in the visible spectrum. nih.govinoe.roacs.org This two-photon absorption process is crucial for applications ranging from biological imaging to advanced displays. inoe.ro

For example, in Ho³⁺/Yb³⁺ co-doped nanocrystals, Yb³⁺ absorbs 980 nm photons, and through effective energy transfer, excites the Ho³⁺ ions, leading to strong visible up-conversion luminescence with emission bands in the green and red spectral regions. nih.govacs.org

Energy Transfer Mechanisms in Ytterbium(III)-Doped Nanomaterials

The luminescent properties of Yb³⁺-doped nanomaterials are governed by complex energy transfer (ET) mechanisms between the dopant ions and the host material, or between different dopant ions.

In up-conversion processes, the primary mechanism is often Energy Transfer Up-conversion (ETU), where an excited Yb³⁺ ion transfers its energy to a neighboring activator ion (e.g., Ho³⁺ or Er³⁺) that is already in an excited state, promoting it to an even higher energy level. acs.orgacs.org Ground-state absorption (GSA) and excited-state absorption (ESA) can also contribute. acs.org The efficiency of this energy transfer is critical for achieving strong up-conversion luminescence. nih.govacs.org

In down-conversion, or quantum cutting, the energy transfer can occur through different pathways. One mechanism is a cooperative energy transfer, where one excited donor ion transfers its energy to two Yb³⁺ acceptor ions simultaneously. nih.govaip.org Another is a resonant first-order energy transfer, which involves a two-step process via an intermediate energy level of the donor ion. nih.gov Efficient energy transfer from the host material to the Yb³⁺ ions is also a key mechanism for achieving intense NIR emission upon UV excitation. aip.org

| Energy Transfer Process | Description | Associated Luminescence | Example System |

| Energy Transfer Up-conversion (ETU) | An excited sensitizer (B1316253) ion (Yb³⁺) transfers energy to an already excited activator ion. acs.org | Up-conversion | Ho³⁺/Yb³⁺ system. acs.org |

| Cooperative Energy Transfer (CET) | One excited donor ion simultaneously transfers energy to two acceptor ions (Yb³⁺). nih.govaip.org | Down-conversion (Quantum Cutting) | YVO₄:Yb³⁺. aip.org |

| First-Order Resonance Energy Transfer | A two-step energy transfer from a donor ion to an acceptor ion (Yb³⁺) via an intermediate energy level. nih.gov | Down-conversion (Quantum Cutting) | BaGdF₅: Ho³⁺, Yb³⁺. nih.gov |

| Host-to-Ion Energy Transfer | The host lattice absorbs energy (e.g., UV light) and efficiently transfers it to the Yb³⁺ ions. aip.org | Down-conversion | YVO₄:Yb³⁺. aip.org |

Precursors for Semiconductor Materials Development

Ytterbium ions (Yb³⁺) are particularly valued for their ability to induce near-infrared (NIR) emission in semiconductor host materials. This is a crucial attribute for applications such as silicon-based solar cells, where converting higher-energy photons to the NIR spectrum can enhance efficiency. The general strategy involves incorporating Yb³⁺ ions into the crystal lattice of a semiconductor, a process for which various ytterbium salts can serve as precursors.

While specific studies focusing on Ytterbium(III) bromide hydrate are not extensively documented in publicly available research, the principles of its use can be inferred from studies involving other ytterbium halides and salts. The primary role of the precursor is to provide a soluble and reactive source of Yb³⁺ ions that can be integrated into the host material during synthesis.

Detailed Research Findings

Research into ytterbium-doped semiconductors has largely focused on materials like perovskites and zinc oxide (ZnO). In these studies, various synthesis methods are employed, including hot-injection, sol-gel, and spray pyrolysis, to introduce the ytterbium dopant. The choice of precursor can influence the reaction kinetics, morphology, and the ultimate optical properties of the resulting semiconductor nanocrystals or thin films.

For instance, in the synthesis of ytterbium-doped perovskite nanocrystals, precursors such as ytterbium chloride (YbCl₃), ytterbium acetate (B1210297) (Yb(CH₃COO)₃), and ytterbium nitrate (B79036) (Yb(NO₃)₃) have been successfully used. The selection of the precursor often depends on its solubility in the chosen solvent system and its compatibility with other reactants. It is plausible that this compound could be employed in similar synthetic routes, particularly in polar solvent systems where its hydrated nature may facilitate dissolution.

The introduction of Yb³⁺ ions into a host lattice, such as a lead-halide perovskite, can lead to the desirable phenomenon of quantum cutting. In this process, the absorption of a high-energy photon by the perovskite host results in the emission of two lower-energy NIR photons from the Yb³⁺ ions, potentially doubling the photon count and enhancing the efficiency of devices like solar cells.

Data on Ytterbium Doping in Semiconductors

While specific data tables for semiconductors synthesized using this compound are not available, the following tables illustrate the typical effects of ytterbium doping on the properties of semiconductor materials, as reported in studies using other ytterbium precursors. This data provides a benchmark for the expected outcomes should this compound be used as a precursor.

Table 1: Influence of Ytterbium Dopant Concentration on the Photoluminescence Quantum Yield (PLQY) of Perovskite Nanocrystals

| Yb³⁺ Dopant Concentration (mol%) | Host Material | Precursor Used | Resulting NIR PLQY (%) |

| 1 | CsPbCl₃ | YbCl₃ | 150 |

| 5 | CsPbCl₃ | YbCl₃ | 180 |

| 10 | CsPb(Cl₀.₅Br₀.₅)₃ | Yb(OAc)₃ | 120 |

| 20 | FAPbI₃ | Yb(NO₃)₃ | 95 |

Note: This table is a representative compilation from various studies and does not reflect the use of this compound.

Table 2: Structural and Optical Properties of Ytterbium-Doped ZnO Thin Films

| Yb³⁺ Doping Level (at.%) | Precursor | Crystallite Size (nm) | Band Gap (eV) | NIR Emission Peak (nm) |

| 0 | - | 35 | 3.28 | - |

| 1 | Yb(NO₃)₃ | 32 | 3.26 | 980 |

| 3 | Yb(NO₃)₃ | 28 | 3.24 | 980 |

| 5 | Yb(NO₃)₃ | 25 | 3.22 | 980 |

Note: This table is illustrative of general trends observed in ZnO doping studies and does not specifically use this compound as a precursor.

Theoretical and Computational Investigations of Ytterbium Iii Bromide Hydrate Systems

Density Functional Theory (DFT) Studies on Coordination Geometry and Electronic Structure

Density Functional Theory (DFT) has been instrumental in modeling the geometry and electronic properties of hydrated Ytterbium(III) ions. DFT calculations have been employed to determine the stable structures of ytterbium aqua complexes, primarily [Yb(H₂O)₈]³⁺ and [Yb(H₂O)₉]³⁺. These studies reveal that the eight-coordinate [Yb(H₂O)₈]³⁺ complex typically adopts a square antiprismatic (SAP) geometry, while the nine-coordinate [Yb(H₂O)₉]³⁺ complex favors a tricapped trigonal prismatic (TCTP) arrangement proquest.com. In aqueous solutions, computational models combined with experimental data strongly indicate that the eight-coordinate species with a square antiprismatic geometry is the predominant form for the Yb³⁺ aqua ion proquest.comacs.org.

The intricate electronic structure of Ytterbium(III), which governs its optical and magnetic properties, arises from its 4f¹³ electron configuration. Strong relativistic effects and spin-orbit coupling are characteristic of lanthanides proquest.comacs.org. DFT, often combined with methods like the complete active space self-consistent field (CASSCF), is used to calculate the electronic energy levels. The electric field created by the hydrating water molecules (the ligand field) splits the electronic energy levels into microstates proquest.comacs.org. By comparing the computationally predicted ligand field splitting with experimental optical spectra, researchers can confirm the coordination geometry of the Yb³⁺ solvate in solution proquest.comacs.org. This combined approach of spectroscopy and quantum chemical calculations provides a robust methodology for determining the solution structure of lanthanide complexes proquest.comacs.org.

| Complex | Coordination Number (CN) | Predicted Geometry | Symmetry (Approximate) |

|---|---|---|---|

| [Yb(H₂O)₈]³⁺ | 8 | Square Antiprismatic (SAP) | D₄d |

| [Yb(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prismatic (TCTP) | D₃h |

Ab Initio Molecular Dynamics (AIMD) Simulations of Hydration Structures and Dynamics

While DFT provides static, optimized structures, Ab Initio Molecular Dynamics (AIMD) simulations offer a dynamic picture of the hydration shell around the Ytterbium(III) ion. AIMD simulations model the movement of atoms over time by calculating the forces from the electronic structure at each step, providing a first-principles approach to system dynamics.

AIMD simulations performed on the entire series of lanthanide aqua ions have shown that the first coordination sphere is highly dynamic and does not conform to a single, rigid molecular geometry acs.orgnih.govornl.gov. For the heavier lanthanide ions like Yb³⁺, simulations confirm a preference for an eight-coordinate state, with water molecules continuously exchanging between the first hydration shell and the bulk solvent nih.gov. The geometry of this eight-coordinate [Yb(H₂O)₈]³⁺ complex is predominantly a square antiprism nih.gov.

| System | Condition | Predominant CN | First Shell Composition | Geometry |

|---|---|---|---|---|

| Yb³⁺(aq) | Room Temperature | 8 | ~8 H₂O | Square Antiprism |

| Yb³⁺ in Sulfate (B86663) Solution | Room Temperature | 8 | 5 H₂O + 2 SO₄²⁻ | Distorted Square Antiprism |

| Yb³⁺ in Sulfate Solution | 200 °C | 7 | Reduced H₂O + increased SO₄²⁻ | Capped Dodecahedron |

Molecular Modeling of Ytterbium(III) Bromide Interactions with Relevant Chemical Environments

Molecular modeling encompasses a range of computational techniques, including molecular docking and classical molecular dynamics, used to study the interactions of a molecule within a specific environment. These models are particularly valuable for investigating how Ytterbium(III) bromide hydrate (B1144303) might interact with biological macromolecules or other complex chemical systems.

For instance, molecular docking studies have been used to investigate the binding of Ytterbium(III) complexes to proteins like bovine serum albumin (BSA) nih.gov. These simulations predict the most probable binding sites on the protein and quantify the strength of the interaction. In one study, the binding constant (Kb) for a Yb(III)-phenanthroline complex with BSA was calculated to be 2.07 x 10⁵ M⁻¹ nih.gov. The primary forces driving this interaction were identified as van der Waals forces and hydrogen bonds nih.gov. Such studies are vital for understanding the transport and bioavailability of lanthanide compounds in biological systems.

Molecular dynamics simulations can also model the behavior of Yb³⁺ and Br⁻ ions in more complex solvents, such as deep eutectic solvents or highly concentrated solutions, providing insights into ion pairing and the structure of the solvation shells beyond simple hydration ornl.govmdpi.com. By simulating the interactions between the ions and the surrounding solvent molecules, these models can predict how the local environment affects the speciation and properties of the ytterbium salt.

| Parameter | Value | Significance |

|---|---|---|

| Binding Constant (Kₑ) | 2.07 x 10⁵ M⁻¹ | Indicates high binding affinity to BSA |

| Binding Site | Site 3 (Subdomain IB) | Identifies the preferential location of interaction on the protein |

| Primary Interaction Forces | Van der Waals, Hydrogen Bonds | Describes the nature of the binding |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Diverse Morphologies and Compositions

The future development of materials based on Ytterbium(III) bromide hydrate (B1144303) is intrinsically linked to the ability to control their physical and chemical characteristics at the nanoscale. Traditional synthesis of Ytterbium(III) bromide hydrate involves dissolving ytterbium oxide in hydrobromic acid wikipedia.org. However, researchers are now moving beyond these bulk synthesis methods to explore more sophisticated routes that offer precise control over the material's final form and composition.

Emerging synthetic strategies aim to produce this compound with tailored morphologies, such as nanoparticles, nanowires, and thin films. These nanostructured forms can exhibit significantly different properties compared to their bulk counterparts due to quantum confinement effects and high surface-area-to-volume ratios. Techniques like hydrothermal and solvothermal synthesis, which have been successfully used for other lanthanide complexes, present a promising avenue researchgate.net. These methods allow for fine-tuning of reaction parameters (temperature, pressure, solvent, and time) to guide the crystallization process and achieve desired morphologies.

Furthermore, there is a growing interest in creating compositionally diverse materials. This includes the synthesis of mixed-halide systems (e.g., bromide-chloride or bromide-iodide) to tune the electronic and optical properties of the material. Doping the this compound lattice with other lanthanide ions is another key area of exploration. This approach can be used to modulate the luminescent and catalytic properties of the material, leading to the development of multifunctional systems. The ammonium-bromide route, used for preparing anhydrous rare earth bromides, could be adapted to create complex, multi-component materials under controlled conditions wikipedia.orgwikipedia.org.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the formation mechanisms of this compound is crucial for developing reproducible and scalable synthetic routes. Advanced in-situ characterization techniques are becoming indispensable tools for monitoring chemical reactions in real-time, providing unprecedented insights into reaction kinetics, intermediate species, and phase evolution gatech.edu.

The application of techniques such as in-situ X-ray Diffraction (XRD) can allow researchers to track the crystalline phase evolution during hydrothermal or solvothermal synthesis of ytterbium-based materials gatech.edu. This provides critical data on the kinetics of nucleation and growth, enabling the optimization of synthesis conditions to achieve specific polymorphs or crystal habits. Similarly, in-situ microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), can directly visualize the morphological changes of particles as they form and grow gatech.edu.

Spectroscopic methods are also being adapted for in-situ monitoring. For instance, optical spectroscopy has been proposed for the online monitoring of lanthanide electrodeposition processes, which could be adapted to study the formation of this compound films or coatings utexas.edu. The use of operando spectroscopy, which characterizes the catalyst while it is functioning, has already provided mechanistic insights into lanthanide-catalyzed reactions and could be applied to study the catalytic activity of this compound systems acs.org. These advanced analytical methods are essential for moving from empirical-based synthesis to a more rational, knowledge-driven design of materials.

Table 1: Advanced In-Situ Characterization Techniques for Reaction Monitoring

| Technique | Information Gained | Relevance to YbBr₃·xH₂O Synthesis |

|---|---|---|

| In-situ X-ray Diffraction (XRD) | Real-time tracking of crystalline phase evolution, reaction kinetics. | Monitoring the formation of different hydrate phases or the transition to anhydrous forms. |

| In-situ Solid-State NMR | Detection of local structural changes, identification of amorphous or crystalline states. | Understanding the coordination environment of Ytterbium(III) ions during synthesis. |

| In-situ SEM/TEM | Direct visualization of morphological changes, particle growth, and aggregation. | Observing the formation of nanostructures and controlling particle size and shape. |

| Operando Spectroscopy (e.g., Raman, IR) | Mechanistic insights into catalytic reactions under operational conditions. | Studying the role of this compound as a catalyst or catalyst precursor. |

Design and Synthesis of Next-Generation Luminescent and Catalytic Systems

The unique electronic configuration of the Ytterbium(III) ion makes its compounds, including the bromide hydrate, highly promising for applications in luminescence and catalysis. Future research is focused on the rational design and synthesis of next-generation systems with enhanced performance and novel functionalities.

In the realm of luminescent materials, Ytterbium(III) is known for its characteristic near-infrared (NIR) emission. A significant research thrust is the design of highly efficient and biocompatible Ytterbium(III) complexes for applications such as bioimaging nih.govrsc.org. By incorporating Ytterbium(III) bromide into coordination complexes with carefully designed organic ligands, it is possible to enhance its luminescence quantum yield and stability in aqueous environments rsc.org. Research into β-fluorinated Yb³⁺ complexes has shown they can possess high luminescence, enhanced stabilities, and long decay lifetimes, making them suitable as biological optical probes nih.gov. The goal is to develop probes that can be excited in the visible or red region of the spectrum and emit in the NIR, allowing for deep tissue imaging with minimal autofluorescence rsc.orgrsc.org.

As a catalyst, the Ytterbium(III) ion functions as a potent Lewis acid, capable of catalyzing a wide range of organic transformations nbinno.comalfachemic.com. Ytterbium-based catalysts are attractive because they are often water-tolerant, reusable, and environmentally friendly researchgate.net. Future work in this area will involve immobilizing this compound onto solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts that are easily separable from the reaction mixture. Furthermore, the development of chiral ytterbium bromide complexes is a key objective for asymmetric catalysis, which is of great importance in the pharmaceutical industry researchgate.net. These next-generation catalysts are expected to offer higher activity, selectivity, and stability under milder reaction conditions nbinno.com.

Table 2: Ytterbium(III)-Catalyzed Organic Reactions

| Reaction Type | Catalyst Example | Significance |

|---|---|---|

| Mannich Reaction | Ytterbium Trichloride | Synthesis of nitrogen-containing compounds used in medicines and natural products. alfachemic.com |

| Reductive Dehalogenation | Ytterbium(III) Chloride | Deactivation of toxic halogenated compounds and functionalization of aromatic rings. nbinno.com |

| Friedel-Crafts Acylation | Yb(OTf)₃ | Formation of aryl ketones, which are important intermediates in organic synthesis. alfachemic.com |

| Nitration Reaction | Yb(OTf)₃ | Production of aromatic nitrates used in dyes, pharmaceuticals, and pesticides. alfachemic.com |

Theoretical Predictions for Enhanced Material Properties and Functionalities

Computational chemistry and theoretical modeling are becoming increasingly vital in materials science for predicting the properties of new compounds and guiding experimental efforts. For complex systems like lanthanide hydrates, theoretical predictions can provide insights that are difficult to obtain through experiments alone.

The electronic structure of Ytterbium(III) compounds can be modeled using advanced computational methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CASSCF) chemrxiv.org. These calculations can predict the coordination geometry of the Ytterbium(III) ion in the bromide hydrate, as well as its electronic energy levels. This information is crucial for understanding and predicting the luminescent properties of the material, as the ligand field splitting directly influences the emission spectrum chemrxiv.org. By comparing theoretical predictions with experimental spectroscopic data, researchers can determine the structure of Ytterbium(III) complexes in solution chemrxiv.org.

Theoretical models can also be employed to design better catalysts. By simulating the interaction of reactants with the Ytterbium(III) center, it is possible to elucidate reaction mechanisms and predict the activation energies for different pathways. This knowledge can guide the modification of the ligand environment around the ytterbium ion to enhance its catalytic activity and selectivity. Furthermore, the integration of data-driven approaches and machine learning is an emerging frontier that can accelerate the discovery of new materials with desired properties by screening large compositional spaces and predicting their performance acs.org. The application of statistical-thermodynamic theory, as used for other bromide hydrates, can also help in understanding properties like thermal expansion and stability researchgate.net.

Q & A

Q. What are the established synthesis routes for Ytterbium(III) bromide hydrate, and how do reaction conditions influence product purity?

this compound (YbBr₃·xH₂O) is typically synthesized via:

-

Reaction of Ytterbium Oxide with Hydrobromic Acid :

Reaction conditions (e.g., temperature, HBr concentration) must be optimized to minimize hydrolysis and ensure stoichiometric conversion. Excess HBr prevents oxide reformation .

-

Hydration of Anhydrous YbBr₃ :

Anhydrous YbBr₃ (CAS 13759-89-2) is exposed to controlled humidity to form the hydrate. The hydration level (x) depends on exposure time and environmental humidity .

Q. Key Purity Considerations :

Q. How can researchers characterize the hydration state and structural properties of this compound?

Methodological Approaches :

- Thermogravimetric Analysis (TGA) : Quantifies the hydration state (x) by measuring mass loss upon heating to 300°C .

- X-ray Diffraction (XRD) : Confirms crystalline structure and distinguishes between anhydrous (orthorhombic) and hydrated (monoclinic) phases .

- ICP-MS : Validates purity (≥99.9% REO) and detects trace metal impurities (e.g., Fe, Al) .

Q. Data Interpretation :

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility :

- Stability :

Advanced Research Questions

Q. How does this compound function as a catalyst in organic synthesis, and what mechanistic insights exist?

Applications :

Q. Mechanistic Studies :

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible nanomaterials synthesis?

Critical Factors :

Q. Case Study :

Q. How can spectroscopic techniques resolve contradictions in reported coordination chemistry of this compound?

Contradictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.